![molecular formula C15H18ClN7 B2778133 3-(4-methylphenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1351584-89-8](/img/structure/B2778133.png)
3-(4-methylphenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antihypertensive Activity
- A series of 1,2,4-triazolopyrimidines, including structures with piperazine moieties, have been synthesized and evaluated for antihypertensive activity. Compounds displaying promising activity were identified, with detailed synthesis and biological data provided. This highlights the potential utility of triazolopyrimidine derivatives in developing antihypertensive agents (Bayomi et al., 1999).
Antimicrobial Activities
- Novel 1,2,4-triazole derivatives, including the triazolopyrimidine framework, were synthesized and screened for antimicrobial activities. Some compounds demonstrated good to moderate activities against tested microorganisms, underscoring the antimicrobial potential of these chemical structures (Bektaş et al., 2010).
Antagonistic Properties on Adenosine A2a Receptors
- Research comparing triazolopyrimidine and other heterocyclic cores has identified derivatives effective as adenosine A2a receptor antagonists. Selected analogs from these series were orally active in a mouse model of Parkinson's disease, demonstrating the relevance of these compounds in neurological research (Vu et al., 2004).
Heteroaromatization and Antimicrobial Activity
- The synthesis of novel triazolopyrimidine derivatives via heteroaromatization with 4-hydroxycoumarin, including their antimicrobial activity assessment, signifies the chemical diversity and biological applicability of these compounds (El-Agrody et al., 2001).
5-HT2 Antagonist Activity
- Bicyclic triazolopyrimidinone derivatives were prepared and evaluated for 5-HT2 and alpha-1 receptor antagonist activity, revealing compounds with potent antagonist activity. This suggests potential applications in psychiatric or neurological disorders (Watanabe et al., 1992).
Water-Solubility and A₃ Adenosine Receptor Antagonism
- Functionalizing the triazolopyrimidine nucleus to improve water solubility while retaining antagonistic properties towards the A₃ adenosine receptor highlights the compound's potential in therapeutic applications requiring intravenous administration (Baraldi et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methylphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7.ClH/c1-11-2-4-12(5-3-11)22-15-13(19-20-22)14(17-10-18-15)21-8-6-16-7-9-21;/h2-5,10,16H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYBRRYBGBISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
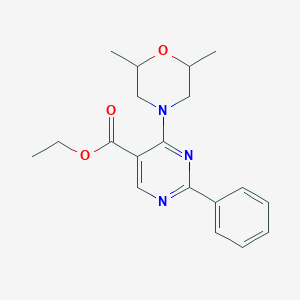
![1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2778052.png)
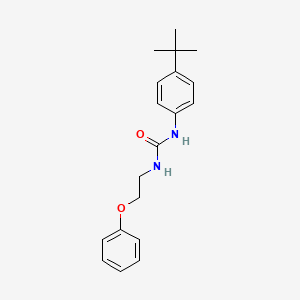
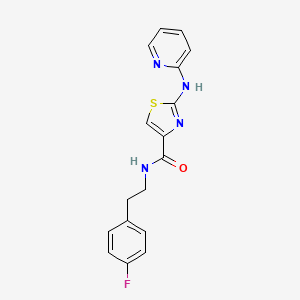
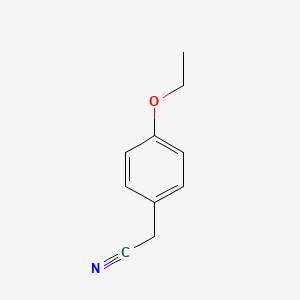
![Benzo[d]thiazol-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2778060.png)



![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2778067.png)

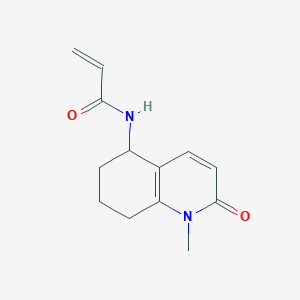
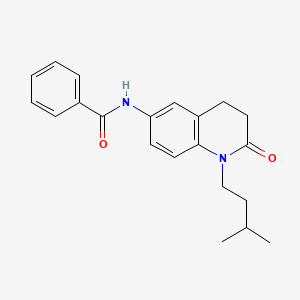
![7-[(2-azepan-1-yl-2-oxoethyl)sulfonyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2778073.png)
